molecular formula C11H9NO B13621038 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile

Cat. No.: B13621038
M. Wt: 171.19 g/mol
InChI Key: OGQPRFDMBZYPIR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is further substituted with a methyl group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile derivatives. For instance, the reaction of 3-methyl-2-hydroxybenzaldehyde with acetonitrile in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been explored for the efficient production of benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Benzofuran carboxylic acids.

    Reduction: Benzofuran amines.

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-2-benzofuran-1-yl)acetonitrile
  • 2-(3-Methyl-1-benzofuran-4-yl)acetonitrile
  • 2-(3-Methyl-1-benzofuran-6-yl)acetonitrile

Uniqueness

2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives . The presence of the nitrile group also provides additional functionalization opportunities, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-(3-methyl-1-benzofuran-5-yl)acetonitrile

InChI

InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3

InChI Key

OGQPRFDMBZYPIR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)CC#N

Origin of Product

United States

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